molecular formula C15H16FN3O4 B2387850 ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate CAS No. 2058530-04-2

ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate

Cat. No.: B2387850
CAS No.: 2058530-04-2
M. Wt: 321.308
InChI Key: IZDJGKZQPLSWEH-UHFFFAOYSA-N
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Description

Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate is a complex organic compound that features a unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted imidazole derivatives .

Scientific Research Applications

Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The fluorophenyl group enhances its binding affinity, while the hydroxyethyl group contributes to its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(aminocarbonyl)-1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate
  • Ethyl 2-(aminocarbonyl)-1-[2-(4-bromophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate
  • Ethyl 2-(aminocarbonyl)-1-[2-(4-methylphenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate

Uniqueness

Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-hydroxyethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-2-23-15(22)11-7-19(14(18-11)13(17)21)8-12(20)9-3-5-10(16)6-4-9/h3-7,12,20H,2,8H2,1H3,(H2,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDJGKZQPLSWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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